molecular formula C20H10F6N2O B2869093 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303152-81-0

2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2869093
CAS No.: 303152-81-0
M. Wt: 408.303
InChI Key: FQCADPXVUFMBDG-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization with trifluoromethyl groups. One common method involves the reaction of 3-(trifluoromethyl)phenol with 2,6-dichloropyridine in the presence of a base to form the desired product. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions, using reagents such as halogens or nucleophiles.

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Its stability and lipophilicity make it a useful probe in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: The compound’s unique properties are exploited in the design of drugs with improved pharmacokinetic profiles, enhancing their efficacy and safety.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in electronics and materials science.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound modulates the activity of its targets through non-covalent interactions.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile stands out due to its dual trifluoromethyl substitution, which imparts superior chemical stability and lipophilicity. Similar compounds include:

    2-[3-(Trifluoromethyl)phenoxy]pyridine: Lacks the additional trifluoromethyl group, resulting in different chemical and biological properties.

    6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile: Similar structure but with variations in functional group placement, affecting its reactivity and applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2O/c21-19(22,23)14-4-1-3-12(9-14)17-8-7-13(11-27)18(28-17)29-16-6-2-5-15(10-16)20(24,25)26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCADPXVUFMBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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